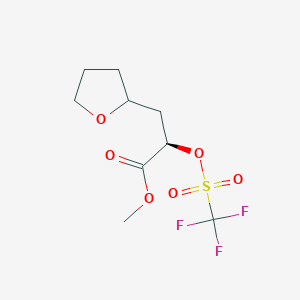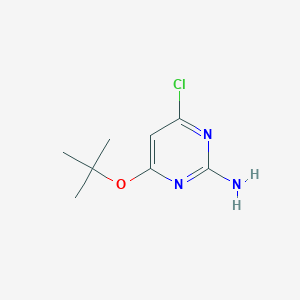
4-(tert-Butoxy)-6-chloropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxy)-6-chloropyrimidin-2-amine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butoxy and chloro substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-6-chloropyrimidin-2-amine typically involves the introduction of the tert-butoxy and chloro groups onto a pyrimidine ring. One common method is the reaction of 4-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction conditions usually involve heating the mixture to facilitate the etherification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into the pyrimidine ring, resulting in a more sustainable and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butoxy)-6-chloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Elimination Reactions: The tert-butoxy group can be eliminated under acidic conditions to form the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Elimination Reactions: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to facilitate the elimination of the tert-butoxy group.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of pyrimidine amines.
Elimination Reactions: Formation of deprotected pyrimidine derivatives.
Applications De Recherche Scientifique
4-(tert-Butoxy)-6-chloropyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxy)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butoxy and chloro groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butoxystyrene: Similar in structure due to the presence of the tert-butoxy group.
tert-Butyloxycarbonyl-protected amino acids: Share the tert-butoxycarbonyl protecting group, commonly used in peptide synthesis.
Uniqueness
4-(tert-Butoxy)-6-chloropyrimidin-2-amine is unique due to the combination of the tert-butoxy and chloro substituents on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H12ClN3O |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,3)13-6-4-5(9)11-7(10)12-6/h4H,1-3H3,(H2,10,11,12) |
Clé InChI |
ZVSQUMMTCDJNSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=NC(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



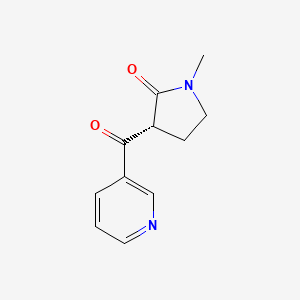
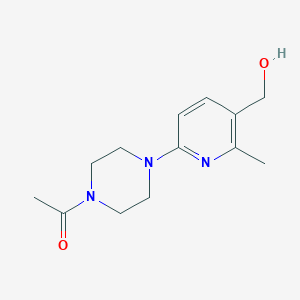


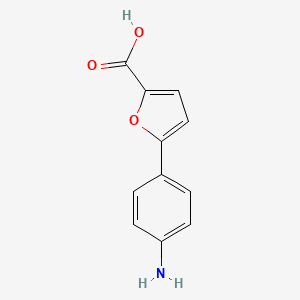
![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)
